N,N-dimethylformamide;4-sulfamoylbenzoyl chloride
Overview
Description
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO3S.C3H7NO. It is a compound formed by the combination of 4-(Aminosulphonyl)benzoyl chloride and dimethylformamide in a 1:1 ratio . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride typically involves the reaction of 4-(Aminosulphonyl)benzoyl chloride with dimethylformamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the formation of the complex is complete .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Scientific Research Applications
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can be used to label proteins and study their interactions.
Medicine: It has potential applications in drug development and formulation. Its ability to form stable complexes makes it useful in the design of drug delivery systems.
Industry: The compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride involves its reactivity with nucleophiles. The chloride group in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions to synthesize different products .
Comparison with Similar Compounds
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride can be compared with other similar compounds such as:
4-(Aminosulphonyl)benzoyl chloride: This compound is similar but does not form a complex with dimethylformamide. It has similar reactivity but different physical properties.
4-(Aminosulphonyl)benzoic acid: This compound is formed by the hydrolysis of this compound. It has different applications and reactivity.
4-(Aminosulphonyl)benzamide: This compound is formed by the reaction of 4-(Aminosulphonyl)benzoyl chloride with ammonia.
The uniqueness of this compound lies in its ability to form stable complexes with dimethylformamide, which enhances its reactivity and makes it valuable in various chemical processes.
Biological Activity
N,N-Dimethylformamide; 4-sulfamoylbenzoyl chloride is a compound that integrates the properties of N,N-dimethylformamide (DMF), a polar aprotic solvent, and 4-sulfamoylbenzoyl chloride, an acyl chloride derivative with significant biological activity. This article delves into the biological activity of this compound, emphasizing its pharmacological potential, synthesis methods, and interactions with biological systems.
- Molecular Formula : C₁₁H₁₃ClN₂O₃S
- Molecular Weight : Approximately 292.74 g/mol
- Structure : The compound features a sulfonamide functional group, which enhances its reactivity and biological properties.
Synthesis Methods
The synthesis of N,N-dimethylformamide; 4-sulfamoylbenzoyl chloride can be achieved through various methods, including:
- Direct Reaction : Combining DMF with 4-sulfamoylbenzoyl chloride under controlled conditions to facilitate the formation of the desired compound.
- Acylation Reactions : Utilizing acyl chlorides in the presence of amines to produce sulfonamide derivatives through nucleophilic substitution.
Antihypertensive Effects
Research indicates that compounds derived from 4-sulfamoylbenzoyl chloride exhibit notable hypotensive effects without significant diuretic activity. This makes them valuable in developing antihypertensive medications. The sulfamoyl group is crucial for enhancing solubility and interaction with biological targets, particularly in modulating blood pressure regulation mechanisms .
Enzyme Interactions
N,N-Dimethylformamide; 4-sulfamoylbenzoyl chloride has been studied for its interactions with various enzymes:
- COX-2 Inhibition : Compounds utilizing this structure have demonstrated selectivity for COX-2 over COX-1, indicating potential anti-inflammatory properties .
- Protein Modification : The ability to form covalent bonds with amino groups allows this compound to modify proteins or peptides, which is critical in drug design and development .
Antimicrobial Properties
Sulfonamides, including those derived from 4-sulfamoylbenzoyl chloride, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a pathway essential for bacterial proliferation . The incorporation of the sulfamoyl group enhances these effects.
Study on Antihypertensive Activity
A study published in the Archives of Pharmaceutical Research evaluated the antihypertensive effects of several sulfonamide derivatives. The results indicated that compounds similar to N,N-dimethylformamide; 4-sulfamoylbenzoyl chloride exhibited significant blood pressure-lowering effects in animal models without causing diuresis .
Antimicrobial Activity Evaluation
In another study focusing on the antibacterial activity of new sulfonamide compounds, derivatives containing the sulfamoyl group showed promising results against various bacterial strains. These findings support the use of such compounds in treating bacterial infections .
Data Tables
Compound Name | Activity | Mechanism |
---|---|---|
N,N-Dimethylformamide | Solvent and reactive agent | Forms covalent bonds with amino groups |
4-Sulfamoylbenzoyl Chloride | Antihypertensive | Inhibits COX-2 |
Sulfanilamide | Antibacterial | Inhibits folic acid synthesis |
Properties
IUPAC Name |
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S.C3H7NO/c8-7(10)5-1-3-6(4-2-5)13(9,11)12;1-4(2)3-5/h1-4H,(H2,9,11,12);3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFLVSVHAHYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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